5-[Ethyl(4-formylphenyl)amino]pentyl acetate
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Overview
Description
5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a complex structure with both an ester functional group and an aromatic ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials might include 4-formylphenylboronic acid and ethylamine, which undergo a series of reactions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(4-formylphenyl)amino]pentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group into an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-[Ethyl(4-formylphenyl)amino]pentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with enzymes or receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings.
Benzyl acetate: An ester with a floral scent, commonly used in the fragrance industry.
Uniqueness
5-[Ethyl(4-formylphenyl)amino]pentyl acetate is unique due to its combination of an aromatic ring and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters. Its structure also makes it a valuable intermediate in the synthesis of more complex organic molecules.
Properties
CAS No. |
583873-04-5 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
5-(N-ethyl-4-formylanilino)pentyl acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-17(11-5-4-6-12-20-14(2)19)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
NREDAFPUVSTGET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCOC(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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